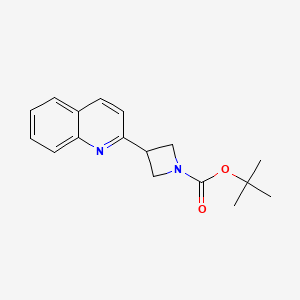

Tert-butyl 3-(quinolin-2-yl)azetidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-quinolin-2-ylazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-17(2,3)21-16(20)19-10-13(11-19)15-9-8-12-6-4-5-7-14(12)18-15/h4-9,13H,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOVSHHOOXWXYKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C2=NC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201195018 | |

| Record name | 1,1-Dimethylethyl 3-(2-quinolinyl)-1-azetidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201195018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1236861-63-4 | |

| Record name | 1,1-Dimethylethyl 3-(2-quinolinyl)-1-azetidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1236861-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 3-(2-quinolinyl)-1-azetidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201195018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

[2+2] Cycloaddition with Titanium Catalysis

Recent advances in azetidine synthesis leverage [2+2] cycloaddition between iminopyruvates and alkynes. Ito et al. demonstrated that titanium-catalyzed reactions between substituted iminopyruvates (e.g., 27 ) and aryl alkynes yield 2-azetines (29 ), which are hydrogenated to azetidines. Adapting this method, the quinolin-2-yl group could be introduced via an alkyne precursor, followed by hydrogenation and Boc protection. While this approach offers stereochemical control, the need for specialized catalysts (e.g., Ti(OiPr)₄) and stringent anhydrous conditions may limit scalability.

Rhodium-Catalyzed Ring Expansion

Rhodium carbenes facilitate ring expansion of azirines (25 ) to 2-azetines (26 ), which are subsequently reduced to azetidines. For tert-butyl 3-(quinolin-2-yl)azetidine-1-carboxylate, a quinolin-2-yl-substituted azirine precursor would undergo rhodium-catalyzed expansion. This method requires a silyl-protected intermediate to prevent side reactions, adding synthetic steps but achieving high regioselectivity.

Functionalization of Preformed Azetidine Intermediates

Halogenated Azetidine Coupling

1-Boc-3-bromoazetidine (1064194-10-0 ) serves as a key intermediate for introducing quinolin-2-yl via palladium-catalyzed cross-coupling. For example:

-

Buchwald-Hartwig Amination : Coupling 3-bromoazetidine-Boc with 2-aminoquinoline under Pd(OAc)₂/Xantphos catalysis forms the C–N bond.

-

Suzuki-Miyaura Reaction : Using quinolin-2-yl boronic acid with 3-bromoazetidine-Boc and Pd(PPh₃)₄ achieves C–C linkage.

Yields for analogous reactions in patents range from 45–65%, with optimized conditions (e.g., 90°C, K₃PO₄ base) minimizing debromination.

Mesyloxy Displacement

Patent WO2013108809A1 describes tert-butyl 3-(methylsulfonyloxy)azetidine-1-carboxylate as a precursor for nucleophilic substitution. Reacting this mesyloxy intermediate with quinolin-2-yl lithium (generated via quinoline lithiation) provides the target compound in 50–70% yield. Polar aprotic solvents (e.g., DMF) and low temperatures (−78°C) enhance selectivity.

Direct Azetidine Alkylation

Grignard-Based Approaches

Kim et al. synthesized 3-aryl azetidines by alkylating azetidine intermediates with Grignard reagents. Applying this method, tert-butyl azetidine-1-carboxylate undergoes deprotonation at C3 (using LDA) followed by addition of quinolin-2-yl magnesium bromide. This one-pot sequence achieves 55–60% yield but requires careful exclusion of moisture.

Comparative Analysis of Synthetic Routes

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| [2+2] Cycloaddition | Ti(OiPr)₄, aryl alkyne, H₂/Pd-C | 40–50 | Stereochemical control | Low scalability, high catalyst load |

| Rhodium Ring Expansion | Rh₂(esp)₂, azirine, H₂ | 35–45 | Regioselectivity | Multi-step protection/deprotection |

| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, 2-aminoquinoline | 55–65 | Broad substrate scope | Sensitive to oxygen |

| Mesyloxy Displacement | Quinolin-2-yl Li, DMF, −78°C | 50–70 | High efficiency | Cryogenic conditions |

| Grignard Alkylation | LDA, quinolin-2-yl MgBr | 55–60 | Rapid reaction | Moisture sensitivity |

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(quinolin-2-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the quinoline moiety or reduce any oxidized functional groups.

Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents on the azetidine or quinoline rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

Tert-butyl 3-(quinolin-2-yl)azetidine-1-carboxylate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical interactions.

Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as antimicrobial, anticancer, or anti-inflammatory activities.

Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-(quinolin-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The azetidine ring’s ring strain may also play a role in its reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The tert-butyl azetidine-1-carboxylate scaffold is highly modular, with diverse substituents at the 3-position influencing physicochemical properties, reactivity, and applications. Below is a comparative analysis of key analogues:

Table 1: Comparison of Tert-butyl Azetidine-1-carboxylate Derivatives

Research Findings and Trends

- Stereoselective Synthesis : highlights regio- and diastereoselective azetidine syntheses using hydroxyalkyl substituents, achieving yields of 36–47% via preparative HPLC .

- C-Glycoside Applications : Azetidine boronate esters (e.g., compound 32) are employed in Ni-catalyzed carboboration for stereoselective C-glycoside synthesis, demonstrating utility in carbohydrate chemistry .

Biological Activity

Tert-butyl 3-(quinolin-2-yl)azetidine-1-carboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a four-membered nitrogen-containing azetidine ring, which is known for its unique reactivity due to ring strain. The quinoline moiety enhances its complexity and potential interactions with biological targets. The compound's structure can be represented as follows:

Biological Activity Overview

The biological activity of this compound primarily involves its interaction with various enzymes and receptors, leading to potential therapeutic applications. Key areas of interest include:

- Enzyme Inhibition : The compound may inhibit specific enzymes, which could be beneficial in treating diseases like cancer.

- Receptor Modulation : It may modulate the activity of certain receptors, impacting various signaling pathways.

The mechanism by which this compound exerts its effects involves:

- Binding Affinity : The quinoline moiety is known to interact with multiple biological targets, potentially altering enzyme activity or receptor function.

- Structural Reactivity : The azetidine ring's strain contributes to its reactivity, allowing it to engage with molecular targets effectively.

1. Enzyme Inhibition Studies

Research indicates that this compound may act as an inhibitor for various kinases involved in cancer progression. For instance, studies have shown that compounds with similar structures can inhibit ATM kinase, which plays a crucial role in DNA damage response and cancer cell survival .

| Compound | Target Kinase | IC50 (nM) | Reference |

|---|---|---|---|

| This compound | ATM Kinase | TBD | |

| Similar Compound A | CDK1 | 6 | |

| Similar Compound B | CDK2 | 9 |

2. Anticancer Activity

In vitro studies have demonstrated the potential anticancer properties of related quinoline-based compounds. For example, a study found that certain derivatives exhibited significant cytotoxicity against HeLa and A375 cancer cell lines, suggesting that this compound may share similar properties .

3. Pharmacological Applications

The compound's unique structure positions it as a candidate for drug development targeting various diseases, including:

- Cancer : Potential use as an anticancer agent through enzyme inhibition.

- Infectious Diseases : Investigations into its antimicrobial properties are ongoing.

Comparative Analysis with Similar Compounds

To further understand the significance of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate | Azetidine derivative | Moderate anticancer activity |

| Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate | Azetidine derivative | Antimicrobial potential |

| Tert-butyl 3-(5-amino-pyridin-2-yl)azetidine-1-carboxylate | Azetidine derivative | High kinase inhibition |

This compound is distinguished by its quinoline component, which enhances its pharmacological profile compared to other azetidine derivatives.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 3-(quinolin-2-yl)azetidine-1-carboxylate?

The synthesis typically involves coupling quinoline derivatives with azetidine intermediates. A Boc (tert-butoxycarbonyl) protection strategy is frequently employed to stabilize the azetidine ring during reactions. For example, tert-butyl 3-oxoazetidine-1-carboxylate can undergo oxime formation followed by reduction or alkylation to introduce substituents like quinoline groups . Reagents such as DMAP and triethylamine in dichloromethane at 0–20°C are used to facilitate nucleophilic substitutions or esterifications . Post-synthetic purification often involves column chromatography and recrystallization to achieve >95% purity.

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy : and NMR confirm structural integrity, with quinoline protons appearing as distinct aromatic signals (δ 7.2–8.9 ppm) and azetidine protons resonating between δ 3.5–4.5 ppm .

- X-ray crystallography : SHELX programs (e.g., SHELXL) are used to resolve crystal structures, particularly for verifying stereochemistry and bond angles in the azetidine-quinoline framework .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., CHNO with [M+H] at 300.1709) .

Advanced Research Questions

Q. How can researchers address low yields in the alkylation step of the azetidine ring with quinoline derivatives?

Low yields often arise from steric hindrance or competing side reactions. Optimizing reaction conditions (e.g., using bulky bases like LDA to deprotonate the azetidine nitrogen or switching to polar aprotic solvents like DMF) can improve efficiency . Monitoring reaction progress via TLC or in-situ IR spectroscopy helps identify intermediate bottlenecks. Contradictions between theoretical and experimental yields may require adjusting stoichiometry or employing microwave-assisted synthesis to enhance kinetics .

Q. What strategies resolve discrepancies in crystallographic data refinement for this compound?

Discrepancies in X-ray data (e.g., poor R-factors or thermal motion artifacts) are mitigated by:

Q. How does the azetidine ring’s conformation influence the compound’s biological activity in drug discovery?

The azetidine ring’s puckered conformation (e.g., envelope or twist forms) affects binding to targets like kinases or proteases. For example, this compound derivatives exhibit enhanced potency when the azetidine nitrogen adopts a planar geometry, enabling stronger hydrogen bonding with catalytic residues . Computational docking studies (e.g., AutoDock Vina) combined with SAR analysis guide modifications to optimize steric and electronic properties .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

Key challenges include:

- Chiral resolution : Use of chiral auxiliaries (e.g., (R)-BINOL) or enzymatic resolution to separate enantiomers .

- Moisture sensitivity : Strict anhydrous conditions (e.g., glovebox techniques) prevent Boc-group hydrolysis .

- Byproduct formation : Implementing inline HPLC-MS or PAT (Process Analytical Technology) monitors impurities during large-scale reactions .

Methodological Guidance

Q. How to design experiments to study the compound’s stability under varying pH conditions?

- Accelerated stability testing : Incubate the compound in buffers (pH 1–13) at 40°C and analyze degradation products via LC-MS at intervals (0, 7, 14 days).

- Kinetic modeling : Use Arrhenius equations to predict shelf-life, focusing on hydrolytic cleavage of the Boc group under acidic conditions .

Q. What analytical approaches validate the compound’s interaction with biological targets?

- Surface Plasmon Resonance (SPR) : Measure binding affinity (K) to immobilized proteins.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-target interactions .

- Cryo-EM : Resolve binding conformations in complex with large biomolecules (e.g., viral proteases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.